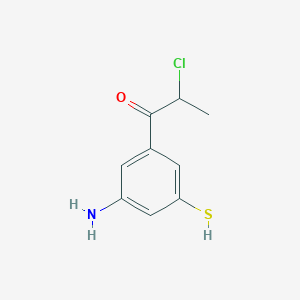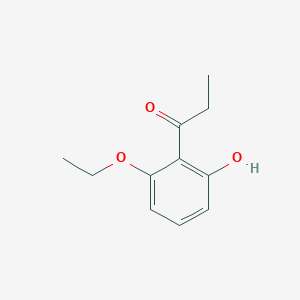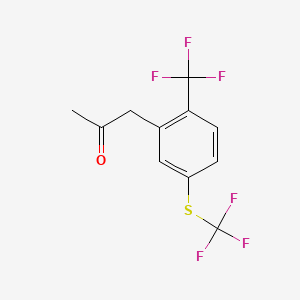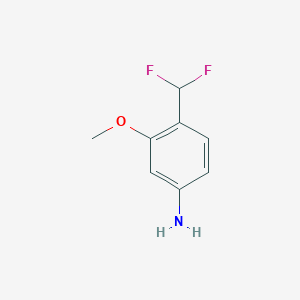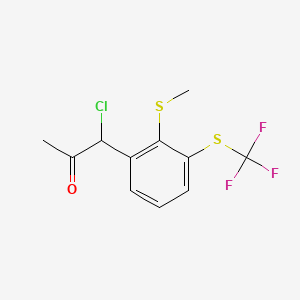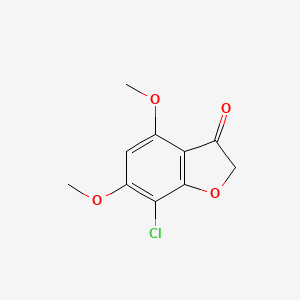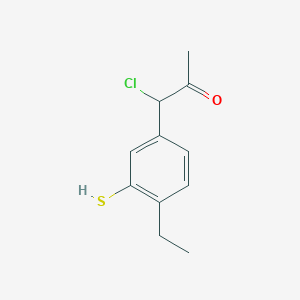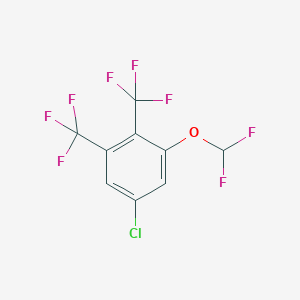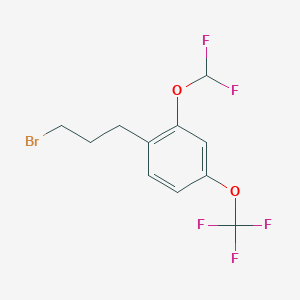
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a benzene ring
Méthodes De Préparation
The synthesis of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene typically involves multiple steps. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable benzene derivative.
Alkylation: The brominated intermediate undergoes an alkylation reaction with 3-bromopropyl bromide to introduce the 3-bromopropyl group.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as controlling temperature, reaction time, and the use of catalysts.
Analyse Des Réactions Chimiques
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or carboxylic acids, and reduction to form alcohols or alkanes.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the development of bioactive molecules or as a probe in biochemical studies.
Industry: It can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine, fluorine, and methoxy groups can influence its reactivity and binding affinity.
Comparaison Avec Des Composés Similaires
1-(3-Bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene can be compared with similar compounds such as:
1-(3-Bromopropyl)-3-(difluoromethoxy)-5-(trifluoromethylthio)benzene: This compound has a trifluoromethylthio group instead of a trifluoromethoxy group, which can affect its chemical properties and reactivity.
1-(3-Bromopropyl)-3-chloro-5-(difluoromethoxy)benzene: The presence of a chlorine atom instead of a trifluoromethoxy group can lead to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of substituents, which can impart distinct chemical and physical properties, making it suitable for specialized applications.
Propriétés
Formule moléculaire |
C11H10BrF5O2 |
|---|---|
Poids moléculaire |
349.09 g/mol |
Nom IUPAC |
1-(3-bromopropyl)-2-(difluoromethoxy)-4-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H10BrF5O2/c12-5-1-2-7-3-4-8(19-11(15,16)17)6-9(7)18-10(13)14/h3-4,6,10H,1-2,5H2 |
Clé InChI |
RMYSTPNPKVFUOA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1OC(F)(F)F)OC(F)F)CCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Azabicyclo[3.1.0]hexane-3-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B14059686.png)
